Obeticholic acid I
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Overview
Description
Obeticholic acid I is a semi-synthetic bile acid derivative that acts as a potent agonist of the farnesoid X receptor. This compound is primarily used in the treatment of liver diseases, including primary biliary cholangitis and non-alcoholic steatohepatitis. It has shown significant promise due to its anti-inflammatory, anti-fibrotic, and hepato-protective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of obeticholic acid I involves the direct alkylation at the C-6 position of chenodeoxycholic acid. This process includes the use of alkylating agents under controlled conditions to ensure the formation of the desired product . Another method involves the hydrogenation of the double bond and reductive opening of the epoxide of intermediate compounds, followed by conversion into this compound .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above but on a larger scale. The process is optimized to increase yield, reduce costs, and ensure a good safety profile .
Chemical Reactions Analysis
Types of Reactions: Obeticholic acid I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Obeticholic acid I has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study bile acid derivatives and their interactions with various receptors.
Biology: Investigated for its role in cellular processes, including metabolism and apoptosis.
Medicine: Extensively studied for its therapeutic potential in treating liver diseases, metabolic disorders, and inflammatory conditions.
Industry: Utilized in the development of pharmaceuticals targeting liver diseases and metabolic syndromes
Mechanism of Action
Obeticholic acid I exerts its effects by activating the farnesoid X receptor, a nuclear receptor highly expressed in the
Properties
IUPAC Name |
(4R)-4-[(3R,5S,6S,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXERDUOLZKYMJM-XHCXGMTMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915038-27-6 |
Source
|
Record name | (3alpha,5beta,6beta,7alpha)-6-Ethyl-3,7-dihydroxycholan-24-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915038276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3.ALPHA.,5.BETA.,6.BETA.,7.ALPHA.)-6-ETHYL-3,7-DIHYDROXYCHOLAN-24-OIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ4XQ0OBZ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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